

Solubility profile of Methyl 7-oxoheptanoate in various lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 7-oxoheptanoate

Cat. No.: B1352054

[Get Quote](#)

Solubility Profile of Methyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **Methyl 7-oxoheptanoate** in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known data with predictive analysis based on solvent properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

Physicochemical Properties

Methyl 7-oxoheptanoate is a bifunctional organic compound containing both a ketone and a methyl ester functional group. Its structure dictates its polarity and potential for intermolecular interactions, which are key determinants of its solubility.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₃	[1] [2]
Molecular Weight	158.19 g/mol	[1] [2]
IUPAC Name	methyl 7-oxoheptanoate	[1] [3]
CAS Number	35376-00-2	[1] [2] [3] [4]
Estimated Water Solubility	5011 mg/L at 25 °C	[5]

Predicted and Known Solubility Data

The principle of "like dissolves like" governs the solubility of organic compounds. Solutes tend to dissolve in solvents with similar polarity. **Methyl 7-oxoheptanoate**, with its ester and ketone functionalities, is expected to be a relatively polar molecule. The following table summarizes its known water solubility and predicted solubility in a range of common laboratory solvents, categorized by their type.

Solvent	Solvent Type	Polarity Index	Predicted Solubility of Methyl 7-oxoheptanoate
Water	Polar Protic	10.2	Slightly Soluble (5.011 g/L)[5]
Methanol	Polar Protic	5.1	Highly Soluble
Ethanol	Polar Protic	4.3	Highly Soluble
Isopropanol	Polar Protic	3.9	Soluble
n-Butanol	Polar Protic	3.9	Soluble
Acetic Acid	Polar Protic	6.2	Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	7.2	Highly Soluble
Acetonitrile	Polar Aprotic	5.8	Highly Soluble
Acetone	Polar Aprotic	5.1	Highly Soluble
Dichloromethane (DCM)	Polar Aprotic	3.1	Soluble
Tetrahydrofuran (THF)	Polar Aprotic	4.0	Highly Soluble
Ethyl Acetate	Polar Aprotic	4.4	Highly Soluble
Toluene	Nonpolar	2.4	Moderately Soluble
Hexane	Nonpolar	0.1	Sparingly Soluble
Diethyl Ether	Nonpolar	2.8	Soluble

Disclaimer: The predicted solubility is based on the chemical structure of **methyl 7-oxoheptanoate** and the properties of the solvents. For precise quantitative data, experimental determination is recommended.

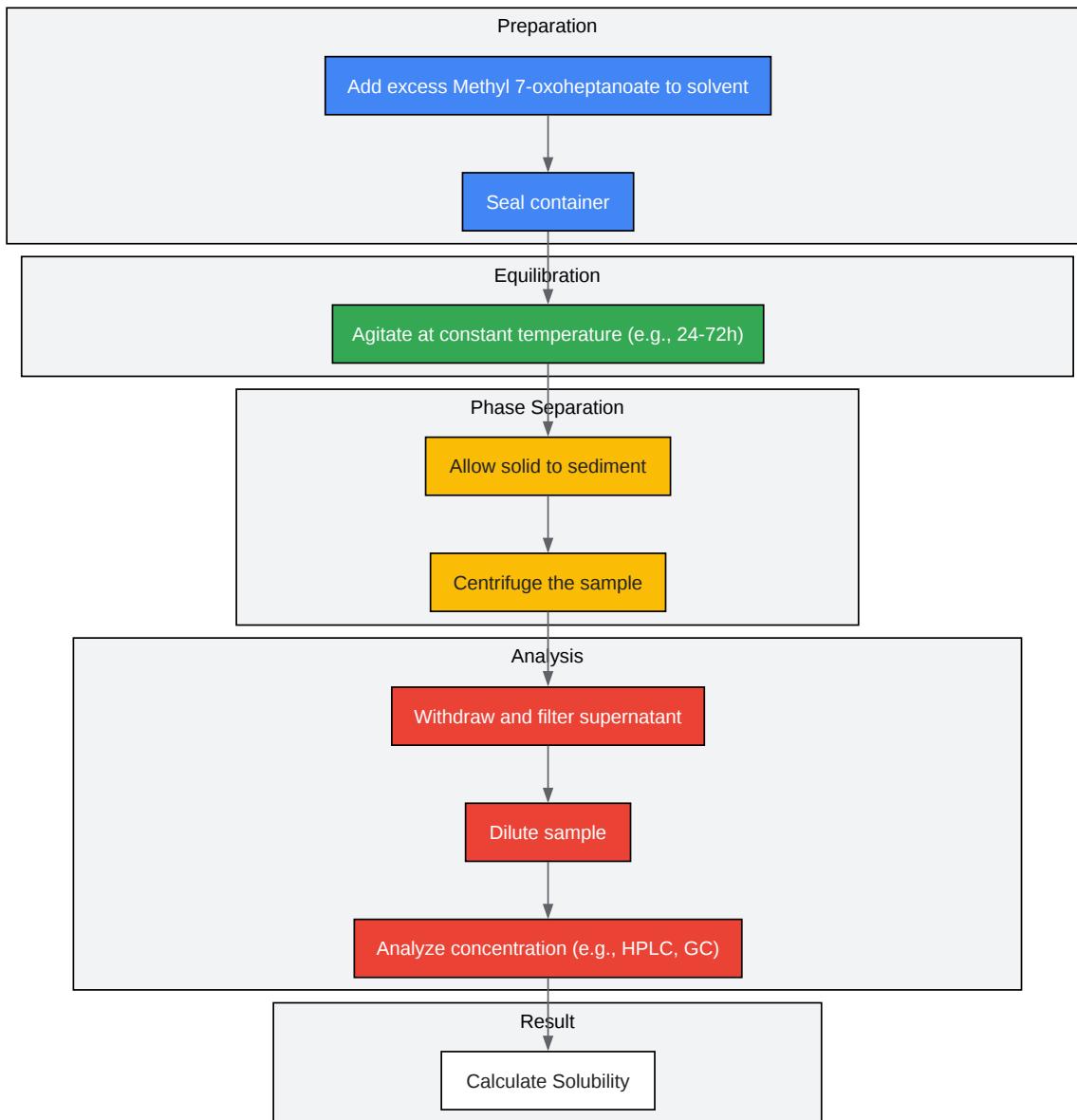
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent. This method is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment


- **Methyl 7-oxoheptanoate** (solid form)
- Solvent of interest (analytical grade)
- Volumetric flasks
- Analytical balance
- Mechanical shaker or orbital incubator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Vials for sample collection
- Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

- Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

- Addition of Solute: Add an excess amount of **methyl 7-oxoheptanoate** to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
- Equilibration:
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A preliminary test to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).
- Phase Separation:
 - Once equilibrium is reached, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
- Sample Collection and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase.
 - Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.
 - Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of **methyl 7-oxoheptanoate**.
- Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Methyl 7-oxoheptanoate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Methyl 7-oxoheptanoate | CAS#:35376-00-2 | Chemsoc [chemsoc.com]
- 5. methyl 7-oxoheptanoate, 35376-00-2 [thegoodscentscopy.com]
- To cite this document: BenchChem. [Solubility profile of Methyl 7-oxoheptanoate in various lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352054#solubility-profile-of-methyl-7-oxoheptanoate-in-various-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com